molecular formula C8H17NOS B13071538 2-Methoxy-2-[1-(methylsulfanyl)cyclobutyl]ethan-1-amine

2-Methoxy-2-[1-(methylsulfanyl)cyclobutyl]ethan-1-amine

Katalognummer: B13071538
Molekulargewicht: 175.29 g/mol
InChI-Schlüssel: PDJSGGOXHFQIHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-2-[1-(methylsulfanyl)cyclobutyl]ethan-1-amine is an organic compound with the molecular formula C8H17NOS. It is characterized by the presence of a methoxy group, a methylsulfanyl group, and a cyclobutyl ring. This compound is primarily used in research and has various applications in chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-[1-(methylsulfanyl)cyclobutyl]ethan-1-amine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a thiol reagent.

    Attachment of the Methoxy Group: The methoxy group is added through an etherification reaction using methanol and an appropriate catalyst.

    Formation of the Ethan-1-amine Backbone: The final step involves the formation of the ethan-1-amine backbone through a reductive amination reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-2-[1-(methylsulfanyl)cyclobutyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylsulfanyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as thiols, amines, and alcohols under mild to moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-2-[1-(methylsulfanyl)cyclobutyl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of 2-Methoxy-2-[1-(methylsulfanyl)cyclobutyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the methoxy and methylsulfanyl groups allows for unique interactions with biological macromolecules, influencing their function and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methoxy-2-[1-(methylsulfanyl)cyclopropyl]ethan-1-amine
  • 2-Methoxy-2-[1-(methylsulfanyl)cyclopentyl]ethan-1-amine
  • 2-Methoxy-2-[1-(methylsulfanyl)cyclohexyl]ethan-1-amine

Uniqueness

2-Methoxy-2-[1-(methylsulfanyl)cyclobutyl]ethan-1-amine is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C8H17NOS

Molekulargewicht

175.29 g/mol

IUPAC-Name

2-methoxy-2-(1-methylsulfanylcyclobutyl)ethanamine

InChI

InChI=1S/C8H17NOS/c1-10-7(6-9)8(11-2)4-3-5-8/h7H,3-6,9H2,1-2H3

InChI-Schlüssel

PDJSGGOXHFQIHP-UHFFFAOYSA-N

Kanonische SMILES

COC(CN)C1(CCC1)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.